molecular formula C29H25N5O3 B2706789 7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 1112367-84-6

7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one

Cat. No.: B2706789
CAS No.: 1112367-84-6
M. Wt: 491.551
InChI Key: AKOHMITZNMUMSR-UHFFFAOYSA-N
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Description

The compound 7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one features a 1,8-naphthyridin-4-one core substituted with:

  • A 7-methyl group (enhancing lipophilicity and metabolic stability).
  • A 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl moiety (imparting π-π stacking interactions for receptor binding).
  • A 1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl] side chain (contributing to conformational rigidity and receptor specificity).

Related compounds (e.g., BA99110 and L859-0354) are used in research contexts, suggesting applications in receptor modulation or enzyme inhibition .

Properties

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O3/c1-18-7-3-6-10-22(18)27-31-29(37-32-27)24-16-34(28-23(26(24)36)12-11-19(2)30-28)17-25(35)33-14-13-20-8-4-5-9-21(20)15-33/h3-12,16H,13-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOHMITZNMUMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C4C3)C5=NC(=NO5)C6=CC=CC=C6C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one typically involves multiple steps, starting from readily available starting materialsEach step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes .

Mechanism of Action

The mechanism of action of 7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound 1,8-Naphthyridin-4-one 7-Methyl, 3-(2-methylphenyl)-oxadiazole, tetrahydroisoquinoline-ethyl ~514* High rigidity from tetrahydroisoquinoline; oxadiazole enhances binding affinity .
BA99110 1,8-Naphthyridin-4-one 3-(2-methylphenyl)-oxadiazole, 4-chlorophenyl-ethyl acetamide 513.97 Similar core but lacks tetrahydroisoquinoline; acetamide side chain may reduce blood-brain barrier penetration.
L859-0354 1,8-Naphthyridin-4-one 3-(2-methylphenyl)-oxadiazole, 3-(methylsulfanyl)phenyl acetamide 497.56 Methylsulfanyl group increases hydrophobicity; potential for altered metabolic pathways.
C22 (Anti-TB) Piperidine-1-carboxamide 3-(4-fluorophenyl)-oxadiazole, 2-methylphenyl ~434 (estimated) Oxadiazole with fluorophenyl enhances anti-TB activity; piperidine core improves solubility.

*Molecular weight inferred from BA99110 (C28H24ClN5O3: 513.97).

Pharmacophoric Features

  • Oxadiazole Moieties :

    • The target compound’s 2-methylphenyl-oxadiazole group balances lipophilicity and aromatic interactions, contrasting with 4-fluorophenyl-oxadiazole in C22, which improves electronegativity for stronger hydrogen bonding in anti-TB targets .
    • In CB2 agonists (e.g., MA2 ), chlorophenyl-oxadiazole groups are critical for receptor affinity, suggesting substituent electronegativity drives target selectivity.
  • L859-0354’s methylsulfanylphenyl group may increase metabolic stability via sulfur-mediated detoxification pathways .

Pharmacokinetic and Toxicity Insights

ADMET Profiles (Inferred from Analog Data)

Compound LogP* Solubility Hepatotoxicity BBB Permeability
Target Compound ~3.5 (estimated) Moderate (tetrahydroisoquinoline reduces solubility) Low (tetrahydroisoquinoline less toxic than chlorophenyl) High (rigid side chain enhances lipophilicity)
C22 (Anti-TB) ~2.8 High (piperidine core) Moderate (hepatotoxic per ) Low
MA2 (CB2 Agonist) ~3.1 Low (chlorophenyl group) Not reported High (quinoline core aids CNS penetration)

*LogP values estimated via structural comparison.

Stability and Binding Affinity

  • Molecular Dynamics (MD) Simulations: C22 demonstrated stable RMSD (<2 Å) over 10 ns simulations with Mycobacterium tuberculosis InhA, confirming binding stability . The target compound’s tetrahydroisoquinoline may confer similar stability in simulations, though experimental validation is needed.

Biological Activity

The compound 7-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one (hereafter referred to as Compound A ) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, focusing on its mechanisms of action, cytotoxicity, and therapeutic potentials.

Chemical Structure and Properties

Compound A has a molecular formula of C27H23N5O3C_{27}H_{23}N_{5}O_{3} and a molecular weight of approximately 497.6 g/mol. The structural features include a naphthyridine core fused with an oxadiazole ring and various functional groups that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC27H23N5O3
Molecular Weight497.6 g/mol
IUPAC NameThis compound
InChI KeyRBDSXELTUKQIPO-UHFFFAOYSA-N

The biological activity of Compound A is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is hypothesized that the compound may act through several mechanisms:

  • Enzyme Inhibition : Compound A may inhibit key enzymes involved in cellular processes such as proliferation and apoptosis. This inhibition can lead to the modulation of metabolic pathways crucial for cancer cell survival.
  • Receptor Binding : The compound may bind to various receptors affecting signaling pathways related to cell growth and differentiation.
  • Induction of Apoptosis : Evidence suggests that Compound A can trigger apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic factors and activating caspases .

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of Compound A. In vitro assays showed significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF-70.48
HCT1160.78
A5491.54
HepG21.17

These values indicate that Compound A exhibits stronger cytotoxicity compared to established chemotherapeutic agents like doxorubicin . Flow cytometry analysis revealed that treatment with Compound A resulted in G1 phase cell cycle arrest and increased apoptotic cell populations.

Mechanistic Insights

Further mechanistic studies indicated that the compound's anticancer effects are mediated through:

  • Caspase Activation : Enhanced caspase 3/7 activity was observed post-treatment with Compound A, suggesting its role in apoptosis induction.
  • p53 Pathway Activation : Western blot analyses indicated increased levels of p53 protein following treatment, which is critical for regulating the cell cycle and promoting apoptosis in response to DNA damage .

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